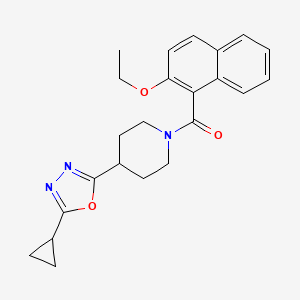

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-ethoxynaphthalen-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

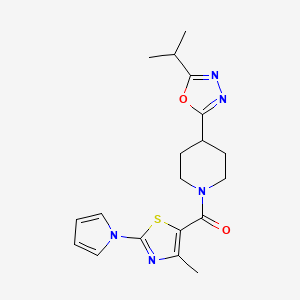

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and overall structure. For instance, the presence of the 1,2,4-oxadiazole ring can contribute to the compound’s hydrogen bond acceptor properties .Aplicaciones Científicas De Investigación

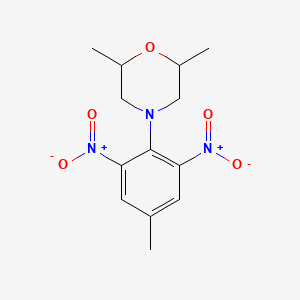

Anti-Cancer Activity

Compounds containing the 1,3,4-oxadiazole ring exhibit multidirectional biological activity. In particular, they demonstrate anti-proliferative effects through various mechanisms, such as inhibiting growth factors, enzymes, and kinases. Research has tested the activity of these derivatives on cell lines from various cancers. Notably, some 1,3,4-oxadiazole derivatives have outperformed reference drugs, making them potential candidates for future anti-cancer therapies .

Antimicrobial Properties

The compound’s structure suggests potential antimicrobial activity. Further studies are needed to explore its effectiveness against specific pathogens, but its 1,3,4-oxadiazole core makes it an interesting candidate for combating infections .

Anti-Infective Agents

1,3,4-Oxadiazoles have been investigated as anti-infective agents. While more research is required, this compound’s unique structure warrants attention in the context of infectious diseases .

Anti-Inflammatory Effects

Given the presence of the 1,3,4-oxadiazole ring, it’s worth exploring whether this compound exhibits anti-inflammatory properties. Such effects could be valuable in managing inflammatory conditions .

Metabolic Modulation

The ethoxynaphthalene component may influence metabolic pathways. Investigating its impact on enzymes and cellular processes could reveal novel therapeutic avenues .

Neuroprotective Potential

Although not extensively studied, compounds with similar structural features have shown neuroprotective effects. This compound’s dual ring system may contribute to its ability to protect neurons from damage .

Mecanismo De Acción

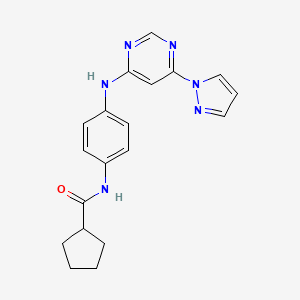

Target of Action

The primary targets of this compound are currently unknown. The compound contains an oxadiazole ring, which is a common pharmacophore in many active pharmaceutical ingredients . .

Mode of Action

Oxadiazole derivatives have been known to interact with various targets depending on their substituents . The interaction with these targets can lead to changes in cellular processes, but the exact mechanisms are still under investigation.

Biochemical Pathways

Without specific target information, it’s challenging to accurately summarize the affected biochemical pathways. Oxadiazole derivatives have been associated with a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects . These activities suggest that the compound may influence multiple biochemical pathways.

Pharmacokinetics

Oxadiazole derivatives have been shown to possess favorable oxygen balance and positive heat of formations , which could potentially impact the compound’s bioavailability.

Result of Action

Given the diverse biological activities associated with oxadiazole derivatives , it’s plausible that this compound could have multiple effects at the molecular and cellular level.

Direcciones Futuras

Propiedades

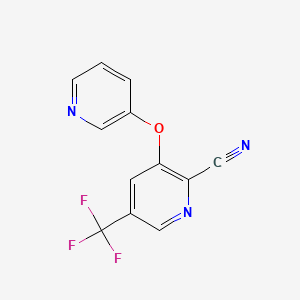

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2-ethoxynaphthalen-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-2-28-19-10-9-15-5-3-4-6-18(15)20(19)23(27)26-13-11-17(12-14-26)22-25-24-21(29-22)16-7-8-16/h3-6,9-10,16-17H,2,7-8,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWKZFAHPILEQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCC(CC3)C4=NN=C(O4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2481117.png)

![2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2481123.png)

![N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine](/img/structure/B2481125.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2481128.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2481130.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2481133.png)